1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Overview
Description
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H16BrNO It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-bromophenol with 2-chloroethylamine hydrochloride to form 2-(2-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as distillation or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Products include azides, thiols, and secondary amines.
Oxidation: Products include ketones and aldehydes.
Reduction: The major product is the hydrogenated derivative of the original compound.
Scientific Research Applications
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying the interactions of brominated compounds with biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
- 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine
- 1-[2-(2-Fluorophenoxy)ethyl]pyrrolidine
Uniqueness
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to stronger halogen bonding interactions. This can enhance the compound’s binding affinity and specificity in medicinal applications.
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEVXWRLFDSOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320348 | |
Record name | 1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
416876-85-2 | |
Record name | 1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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